Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Coupling with Phenyl Ring: The final step involves coupling the triazole ring with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Imines, amides
Reduction: Dihydrotriazole derivatives
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine can be compared with other similar compounds:
Similar Compounds:
Uniqueness:
Properties
Molecular Formula |
C16H13F3N4 |
---|---|
Molecular Weight |
318.30 g/mol |
IUPAC Name |
phenyl-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H13F3N4/c17-16(18,19)12-8-6-11(7-9-12)14-21-15(23-22-14)13(20)10-4-2-1-3-5-10/h1-9,13H,20H2,(H,21,22,23) |
InChI Key |
DEUFHSZAADCPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
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